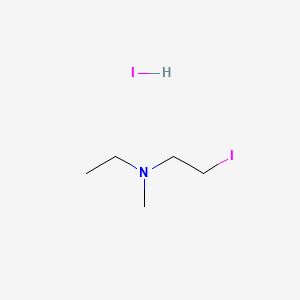
Ethyl(2-iodoethyl)methylaminehydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-iodoethyl)methylaminehydroiodide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique properties, which make it a valuable reagent in scientific research.
Métodos De Preparación
The synthesis of Ethyl(2-iodoethyl)methylaminehydroiodide typically involves the reaction of ethylamine with iodoethane in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve more advanced techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Ethyl(2-iodoethyl)methylaminehydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl(2-iodoethyl)methylaminehydroiodide is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Biological Research: It is employed in studies involving biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl(2-iodoethyl)methylaminehydroiodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Ethyl(2-iodoethyl)methylaminehydroiodide can be compared with other similar compounds, such as:
2-Iodoethylamine: Similar in structure but lacks the ethyl group.
Methylaminehydroiodide: Contains the methylamine group but lacks the iodoethyl group.
Ethylaminehydroiodide: Contains the ethylamine group but lacks the iodoethyl group.
The uniqueness of this compound lies in its combination of the ethyl, iodoethyl, and methylamine groups, which confer specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H13I2N |
|---|---|
Peso molecular |
340.97 g/mol |
Nombre IUPAC |
N-ethyl-2-iodo-N-methylethanamine;hydroiodide |
InChI |
InChI=1S/C5H12IN.HI/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
Clave InChI |
CBFJYVBOFWEXIK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCI.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


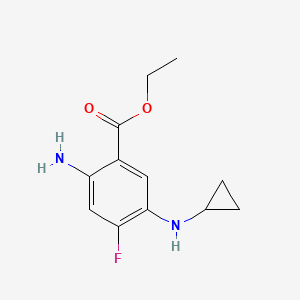
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
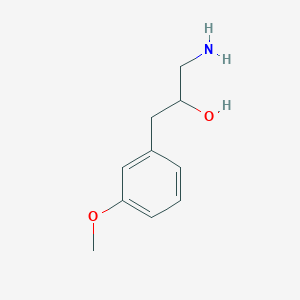
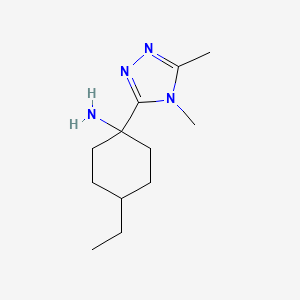

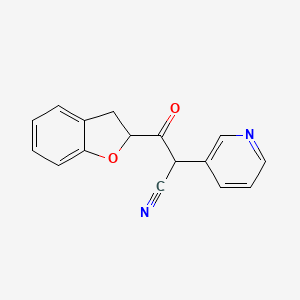
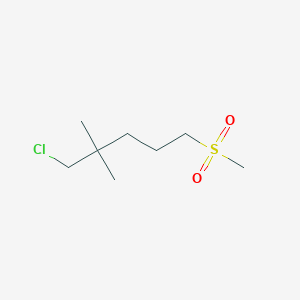
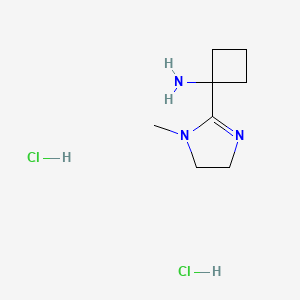

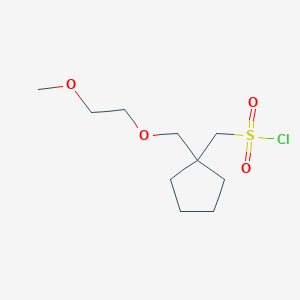
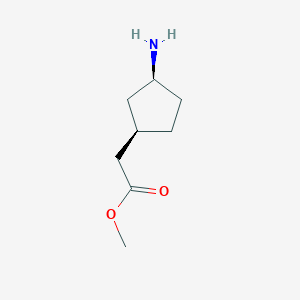
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)

